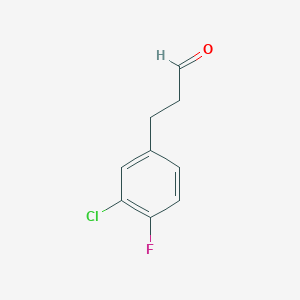

3-(3-Chloro-4-fluorophenyl)propanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-chloro-4-fluorophenyl)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c10-8-6-7(2-1-5-12)3-4-9(8)11/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZDLPUZAMKBMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901301197 | |

| Record name | 3-Chloro-4-fluorobenzenepropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057671-07-4 | |

| Record name | 3-Chloro-4-fluorobenzenepropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1057671-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-fluorobenzenepropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-Chloro-4-fluorophenyl)propanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the plausible synthetic pathways for the preparation of 3-(3-chloro-4-fluorophenyl)propanal, a key intermediate in the development of various pharmaceutical and agrochemical compounds. Due to the absence of a directly published synthesis for this specific molecule, this paper outlines two primary multi-step strategies derived from established organic chemistry methodologies for structurally analogous compounds. The proposed routes involve the initial synthesis of the precursor alcohol, 3-(3-chloro-4-fluorophenyl)propan-1-ol, followed by its selective oxidation to the target aldehyde.

Proposed Synthetic Pathways

Two principal routes are proposed for the synthesis of this compound:

-

Heck Coupling followed by Reduction and Oxidation: This pathway involves the palladium-catalyzed coupling of an aryl halide with an allyl alcohol derivative, followed by the reduction of the resulting unsaturated intermediate and subsequent oxidation to the aldehyde.

-

Grignard Reaction and Subsequent Oxidation: This approach utilizes the addition of a Grignard reagent to an appropriate electrophile to construct the carbon skeleton, followed by oxidation of the resulting alcohol to the desired propanal.

These pathways are illustrated in the logical relationship diagram below.

Figure 1: Logical flow of the proposed synthetic pathways.

Pathway 1: Heck Coupling, Reduction, and Oxidation

This pathway is a robust method for forming the carbon-carbon bond between the aromatic ring and the propanal side chain.

Step 1a: Heck Coupling of 1-Bromo-3-chloro-4-fluorobenzene with Allyl Alcohol

The Mizoroki-Heck reaction provides an efficient means to couple aryl halides with alkenes. In this proposed step, the commercially available 1-bromo-3-chloro-4-fluorobenzene is reacted with allyl alcohol in the presence of a palladium catalyst.

Experimental Protocol (Adapted from analogous reactions):

-

To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-3-chloro-4-fluorobenzene (1.0 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand such as triphenylphosphine (0.04 eq).

-

Add a base, typically sodium carbonate (2.0 eq) or triethylamine (2.0 eq), and a high-boiling point solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add allyl alcohol (1.5 eq) to the mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst and inorganic salts.

-

Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the unsaturated intermediate.

Quantitative Data for Analogous Heck Reactions:

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Allyl alcohol | Pd(OAc)₂, PPh₃ | Na₂CO₃ | DMF | 90 | 12 | 85 |

| 1-Bromo-4-chlorobenzene | Allyl alcohol | PdCl₂(PPh₃)₂ | Et₃N | Acetonitrile | 80 | 18 | 78 |

Step 1b: Reduction of the Unsaturated Intermediate

The product from the Heck reaction, an unsaturated alcohol or aldehyde, requires reduction of the carbon-carbon double bond to yield 3-(3-chloro-4-fluorophenyl)propan-1-ol.

Experimental Protocol:

-

Dissolve the unsaturated intermediate from the previous step in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, typically 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-(3-chloro-4-fluorophenyl)propan-1-ol. Further purification may be achieved by column chromatography if necessary.

Quantitative Data for Analogous Reductions:

| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Cinnamyl alcohol | 10% Pd/C | Ethanol | 25 | 4 | >95 |

| 3-(4-Methoxyphenyl)prop-2-en-1-ol | 10% Pd/C | Ethyl Acetate | 25 | 6 | 92 |

Pathway 2: Grignard Reaction and Oxidation

This classical organometallic approach offers an alternative for the construction of the target molecule's carbon framework.

Step 2a: Grignard Reaction of 3-Chloro-4-fluorobenzaldehyde

This step involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with the commercially available 3-chloro-4-fluorobenzaldehyde.

Experimental Protocol:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere, prepare the Grignard reagent by adding a solution of ethyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF) to magnesium turnings.

-

Cool the Grignard reagent to 0 °C and add a solution of 3-chloro-4-fluorobenzaldehyde (1.0 eq) in the same anhydrous solvent dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-(3-chloro-4-fluorophenyl)propan-1-ol.

Quantitative Data for Analogous Grignard Reactions:

| Aldehyde | Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | Ethylmagnesium bromide | Diethyl ether | 0 to 25 | 2 | 85-90 |

| 4-Chlorobenzaldehyde | Ethylmagnesium bromide | THF | 0 to 25 | 3 | 88 |

Final Step: Oxidation of 3-(3-Chloro-4-fluorophenyl)propan-1-ol

The final step in both proposed pathways is the oxidation of the primary alcohol to the desired aldehyde. Care must be taken to use a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Two common and effective methods are the use of Pyridinium Chlorochromate (PCC) and the Swern oxidation.

Method A: Pyridinium Chlorochromate (PCC) Oxidation

Experimental Protocol:

-

To a stirred suspension of PCC (1.5 eq) and silica gel or Celite in anhydrous dichloromethane (DCM), add a solution of 3-(3-chloro-4-fluorophenyl)propan-1-ol (1.0 eq) in DCM.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude aldehyde by column chromatography.

Method B: Swern Oxidation

Experimental Protocol:

-

To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.

-

After stirring for 15 minutes, add a solution of 3-(3-chloro-4-fluorophenyl)propan-1-ol (1.0 eq) in DCM.

-

Stir the mixture for 30-60 minutes at -78 °C.

-

Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data for Analogous Alcohol Oxidations:

| Alcohol | Oxidation Method | Reagents | Solvent | Yield (%) |

| 3-Phenyl-1-propanol | PCC | PCC, Celite | DCM | 85 |

| Benzyl alcohol | Swern | (COCl)₂, DMSO, Et₃N | DCM | 92 |

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound is depicted below.

Figure 2: General experimental workflow.

Conclusion

The synthesis of this compound can be effectively achieved through multi-step synthetic sequences. The choice between the Heck coupling and Grignard reaction pathways for the synthesis of the precursor alcohol will depend on the availability and cost of starting materials, as well as the desired scale of the reaction. Both PCC and Swern oxidations are reliable methods for the final conversion to the aldehyde, with the Swern oxidation often being preferred for its milder conditions and avoidance of chromium-based reagents. The experimental protocols and quantitative data provided, based on analogous transformations, offer a solid foundation for the successful synthesis of this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.

"3-(3-Chloro-4-fluorophenyl)propanal" chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and plausible synthetic routes for 3-(3-Chloro-4-fluorophenyl)propanal, a compound of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines available data with established chemical principles and synthetic methodologies for analogous compounds.

Chemical Identity and Structure

This compound is a substituted aromatic aldehyde. Its core structure consists of a propanal chain attached to a 3-chloro-4-fluorophenyl ring.

Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1057671-07-4[1] |

| Molecular Formula | C₉H₈ClFO[1] |

| Molecular Weight | 186.61 g/mol [1] |

| Canonical SMILES | C1=CC(=C(C=C1CCC=O)F)Cl |

| InChI Key | InChI=1S/C9H8ClFO/c10-8-5-6(1-2-4-12)3-7(11)9-8/h1,3,5H,2,4H2 |

Physicochemical Properties

Table of Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 186.61 g/mol | [1] |

| Purity Specification | ≥ 95% | [1] |

| Appearance | Not Reported | - |

| Boiling Point | Not Reported | - |

| Melting Point | Not Reported | - |

| Density | Not Reported | - |

| Solubility | Not Reported | - |

| Storage Conditions | Store long-term in a cool, dry place. | [1] |

Proposed Synthetic Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, several general methods for the preparation of 3-arylpropanals can be adapted. Below are three plausible synthetic routes.

Route 1: Oxidation of 3-(3-Chloro-4-fluorophenyl)propan-1-ol

This is a common and reliable method for the synthesis of aldehydes from primary alcohols. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.

Experimental Protocol:

-

Dissolution: Dissolve 3-(3-Chloro-4-fluorophenyl)propan-1-ol (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or acetone.

-

Oxidation: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) (1.5 equivalents), to the solution at room temperature. Alternative reagents include Dess-Martin periodinane or a Swern oxidation (oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine).

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction appropriately (e.g., by adding a reducing agent like sodium thiosulfate for PCC oxidations). Filter the reaction mixture through a pad of silica gel or Celite to remove the oxidant byproducts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Logical Workflow for Oxidation Synthesis:

Caption: Figure 1: Workflow for the Oxidation of 3-(3-Chloro-4-fluorophenyl)propan-1-ol.

Route 2: Reduction of 3-(3-Chloro-4-fluorophenyl)propanoic Acid or its Derivatives

Carboxylic acids and their derivatives, such as esters or acyl chlorides, can be partially reduced to aldehydes using specific reducing agents.

Experimental Protocol:

-

Precursor Preparation: Convert 3-(3-Chloro-4-fluorophenyl)propanoic acid to a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an ester (e.g., a methyl or ethyl ester via Fischer esterification).

-

Reduction:

-

From Acyl Chloride: Dissolve the acyl chloride in a dry, aprotic solvent like tetrahydrofuran (THF) and cool to -78 °C. Add a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) (1.1 equivalents) dropwise.

-

From Ester: Dissolve the ester in a dry, aprotic solvent like THF or toluene and cool to -78 °C. Add a solution of diisobutylaluminium hydride (DIBAL-H) (1.1 equivalents) dropwise.

-

-

Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by the slow addition of a suitable reagent (e.g., methanol, followed by water and an acid or base wash).

-

Extraction and Purification: Extract the product into an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography.

Route 3: Hydroformylation of 1-Chloro-2-fluoro-4-vinylbenzene

Hydroformylation involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. This method can produce a mixture of linear and branched aldehydes.

Experimental Protocol:

-

Reaction Setup: In a high-pressure reactor, dissolve 1-chloro-2-fluoro-4-vinylbenzene and a suitable catalyst, such as a rhodium-based catalyst (e.g., Rh(CO)₂(acac)) with a phosphine ligand (e.g., triphenylphosphine), in a degassed solvent like toluene.

-

Reaction Conditions: Pressurize the reactor with a mixture of carbon monoxide (CO) and hydrogen (H₂) gas (syngas), typically at pressures ranging from 10 to 100 atm. Heat the reaction mixture, usually between 60 and 120 °C. The ratio of CO to H₂ and the choice of ligand can influence the regioselectivity towards the desired linear product.

-

Monitoring and Work-up: Monitor the consumption of the starting material by GC. After cooling and depressurizing the reactor, the catalyst may be removed by precipitation or filtration.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product, which may contain both linear and branched isomers, is purified by column chromatography or distillation to isolate this compound.

Proposed Synthetic Pathway via Hydroformylation:

Caption: Figure 2: Synthetic Pathway via Hydroformylation.

Signaling Pathways and Biological Activity

As of the date of this guide, there is no specific information in the reviewed scientific literature detailing the involvement of this compound in any signaling pathways or its specific biological activities. Its structural similarity to other biologically active molecules suggests potential applications in medicinal chemistry, but this would require experimental validation.

Safety, Handling, and Storage

Specific safety and hazard information for this compound is not detailed in the available literature. However, based on the functional groups present and data for analogous compounds, the following precautions are recommended:

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing and reducing agents. The supplier recommends long-term storage in a cool, dry place[1].

Conclusion

This compound is a chemical compound with potential applications in research and development. While specific experimental data for this molecule is sparse, this guide provides a foundational understanding of its structure, identity, and plausible synthetic methodologies based on established organic chemistry principles. Researchers are encouraged to perform their own experimental characterization and safety assessments before use.

References

"3-(3-Chloro-4-fluorophenyl)propanal" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthetic context of 3-(3-Chloro-4-fluorophenyl)propanal, a halogenated aromatic aldehyde of interest in organic synthesis and medicinal chemistry. Due to the limited availability of public data on this specific compound, this guide focuses on its fundamental physicochemical characteristics and places it within the broader context of related chemical syntheses.

Core Compound Data

The essential chemical identifiers for this compound are summarized below. This information is critical for accurate substance identification, procurement, and regulatory compliance.

| Parameter | Value | Reference |

| CAS Number | 1057671-07-4 | [1] |

| Molecular Formula | C₉H₈ClFO | [1] |

| Molecular Weight | 186.61 g/mol | [1] |

Synthetic Considerations

A plausible, though not explicitly documented, synthetic route could involve a Wittig-type reaction or a Heck coupling to introduce a two-carbon extension, followed by selective reduction or hydrolysis to yield the propanal moiety. The diagram below illustrates a generalized logical workflow for such a transformation.

References

Spectroscopic Profile of 3-(3-Chloro-4-fluorophenyl)propanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected spectroscopic characteristics of 3-(3-Chloro-4-fluorophenyl)propanal. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are based on established principles of spectroscopy and data from analogous chemical structures. This guide also outlines the standard experimental protocols for acquiring such spectroscopic data and includes a workflow for the spectroscopic analysis of a novel chemical entity.

Introduction

This compound is a substituted aromatic aldehyde with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This document serves as a reference for researchers, providing a predicted spectroscopic profile and the methodologies to obtain and interpret such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | Triplet (t) | 1H | -CHO |

| ~7.3 | Doublet of Doublets (dd) | 1H | Ar-H |

| ~7.1 | Multiplet (m) | 1H | Ar-H |

| ~7.0 | Triplet (t) | 1H | Ar-H |

| ~3.0 | Triplet (t) | 2H | Ar-CH₂- |

| ~2.8 | Triplet of Triplets (tt) | 2H | -CH₂-CHO |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~201 | -CHO |

| ~157 (d, ¹JCF ≈ 248 Hz) | Ar-C-F |

| ~138 | Ar-C |

| ~131 | Ar-CH |

| ~129 | Ar-CH |

| ~122 (d, ²JCF ≈ 18 Hz) | Ar-C-Cl |

| ~117 (d, ²JCF ≈ 21 Hz) | Ar-CH |

| ~45 | -CH₂-CHO |

| ~28 | Ar-CH₂- |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920-2820 | Medium | C-H Stretch (Aliphatic) |

| ~2720 | Medium | C-H Stretch (Aldehyde) |

| ~1725 | Strong | C=O Stretch (Aldehyde) |

| ~1590 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1490 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1220 | Strong | C-F Stretch |

| ~820 | Strong | C-Cl Stretch |

Sample preparation: Thin film or KBr pellet.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 186/188 | High | [M]⁺ (Molecular ion, ³⁵Cl/³⁷Cl isotopes) |

| 157/159 | Medium | [M-CHO]⁺ |

| 141/143 | Medium | [M-CH₂CHO]⁺ |

| 128 | High | [C₇H₄FCl]⁺ (Tropylium ion fragment) |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Solvent and Reference: CDCl₃ is a common solvent. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 220-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Collection: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a Gas Chromatography (GC) system (GC-MS).

Procedure (Electron Ionization - EI):

-

Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. The compound will be separated and then introduced into the mass spectrometer. For direct infusion, a small amount of the sample is introduced directly into the ion source.

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and the fragmentation pattern to deduce the molecular structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound, which can be invaluable for its synthesis, characterization, and further application in research and development. The outlined experimental protocols offer a standardized approach for obtaining the actual spectroscopic data. The provided workflow for spectroscopic analysis serves as a logical framework for the structural elucidation of novel chemical entities. Researchers are encouraged to use this guide as a reference while obtaining and interpreting experimental data for this compound.

The Elusive Thermodynamic and Kinetic Profile of 3-(3-Chloro-4-fluorophenyl)propanal: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available thermodynamic and kinetic data for the compound 3-(3-Chloro-4-fluorophenyl)propanal (CAS No. 1057671-07-4). Despite a comprehensive search of scientific literature and chemical databases, it is concluded that detailed experimental or computational data on the thermodynamic and kinetic properties of this specific molecule is not publicly available at this time. This document summarizes the limited available information and provides context by presenting data for structurally related compounds. The absence of published experimental protocols and biological pathway information is also noted.

Introduction

This compound is a halogenated aromatic aldehyde of interest in synthetic chemistry and potentially in drug discovery. A thorough understanding of its thermodynamic and kinetic properties is crucial for process development, reaction optimization, and the prediction of its behavior in biological systems. However, this compound appears to be a relatively novel or niche research chemical with limited characterization in the public domain.

Physicochemical Properties of this compound

The primary identifying information for the target compound is its CAS number: 1057671-07-4. While commercial suppliers list this compound, they do not provide detailed physicochemical data beyond its molecular formula and weight.

Table 1: Basic Information for this compound

| Property | Value | Source |

| CAS Number | 1057671-07-4 | Chemical Supplier Catalogs[1][2] |

| Molecular Formula | C₉H₈ClFO | Calculated |

| Molecular Weight | 186.61 g/mol | Calculated |

A specific Safety Data Sheet (SDS) for this compound containing experimental physical properties like melting point, boiling point, or density could not be located.

Thermodynamic and Kinetic Data: A Notable Absence

Extensive searches for experimental or computationally derived thermodynamic and kinetic data for this compound did not yield any specific results. Key parameters such as enthalpy of formation, Gibbs free energy of formation, heat capacity, reaction rate constants, and activation energies remain uncharacterized in publicly accessible literature.

Data for Structurally Related Compounds

To provide a frame of reference, the following tables summarize available data for structurally similar compounds. It is critical to note that this data is not for this compound and should be interpreted with caution.

Table 2: Physicochemical Data for Related Phenylpropanal Derivatives

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Form | Refractive Index | Density (g/mL at 25 °C) | Flash Point (°C) |

| 3-(3-Chlorophenyl)propionaldehyde | 136415-83-3 | 168.62 | Liquid | n20/D 1.539 | 1.145 | > 110 (closed cup)[3] |

Table 3: Safety and Hazard Information for Related Aldehydes

| Compound Name | Hazard Classifications | Signal Word | Hazard Statements |

| 3-(3-Chlorophenyl)propionaldehyde | Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, Skin Sens. 1, STOT SE 3 | Danger | H302, H315, H317, H318, H335[3] |

| Propanal | Flam. Liq. 2, Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1, STOT SE 3, Aquatic Acute 3 | Danger | H225, H302 + H332, H315, H318, H335, H402 |

| 3-Chloro-4-fluorobenzaldehyde | Not fully characterized | Warning | May cause skin, eye, and respiratory irritation[4] |

Experimental Protocols and Methodologies

Signaling Pathways and Biological Activity

There is no information available in scientific databases regarding the involvement of this compound in any biological signaling pathways, nor are there any published studies on its bioactivity.

Logical Relationships and Experimental Workflows

Due to the lack of experimental data and established research on this compound, it is not possible to construct a meaningful diagram of experimental workflows or logical relationships for its study. A hypothetical workflow for its characterization would follow standard procedures for a novel chemical entity.

Caption: A generalized, hypothetical workflow for the synthesis and characterization of a novel chemical compound.

Conclusion

This technical guide highlights a significant gap in the publicly available scientific data for this compound. While the compound is commercially available for research purposes, its fundamental thermodynamic and kinetic properties have not been reported. Researchers and drug development professionals are advised to treat this compound as largely uncharacterized and to perform necessary analytical and safety assessments prior to its use. Future experimental and computational studies are required to elucidate the thermodynamic and kinetic profile of this molecule.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Chloro-4-fluorophenyl)propanal, a halogenated aromatic aldehyde of interest in medicinal chemistry and organic synthesis. The document details its physicochemical properties, potential synthetic routes, and analytical methodologies. Furthermore, it explores the broader context of related halogenated aromatic aldehydes, their significance in drug discovery, and their potential interactions with biological systems, with a particular focus on the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and other advanced chemical applications.

Introduction to Halogenated Aromatic Aldehydes

Halogenated aromatic compounds are a cornerstone in the development of pharmaceuticals and agrochemicals.[1] The introduction of halogen atoms, such as chlorine and fluorine, into an aromatic scaffold can significantly modulate a molecule's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] Aromatic aldehydes, in turn, are versatile synthetic intermediates, readily participating in a wide array of chemical transformations to construct more complex molecular architectures.[4] The convergence of these two chemical classes in halogenated aromatic aldehydes creates a platform for the synthesis of diverse and biologically active compounds.[1] this compound is a representative member of this class, possessing a unique substitution pattern that makes it an attractive building block for further chemical exploration.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1057671-07-4 | --INVALID-LINK-- |

| Molecular Formula | C₉H₈ClFO | --INVALID-LINK-- |

| Molecular Weight | 186.61 g/mol | --INVALID-LINK-- |

| Appearance | (Not specified, likely a liquid or low-melting solid) | N/A |

| Boiling Point | (Not specified) | N/A |

| Melting Point | (Not specified) | N/A |

| Solubility | (Not specified, likely soluble in organic solvents) | N/A |

Synthesis of this compound and Related Aldehydes

While a specific, peer-reviewed synthesis for this compound has not been identified in the literature, several plausible synthetic routes can be proposed based on established organic chemistry principles and analogous reactions.

Proposed Synthetic Pathways

Three primary strategies for the synthesis of this compound are outlined below. These methods leverage common starting materials and well-understood reaction mechanisms.

Caption: Proposed synthetic pathways to this compound.

Detailed Experimental Protocols (Proposed)

The following are detailed, albeit proposed, experimental protocols for the synthesis of this compound. These are based on established methodologies for similar transformations.

3.2.1. Synthesis via Heck Reaction and Subsequent Oxidation

This pathway involves the palladium-catalyzed coupling of an aryl halide with an alkene, followed by oxidation. A potential starting material is 1-bromo-3-chloro-4-fluorobenzene.[5]

-

Step 1: Heck Coupling of 1-Bromo-3-chloro-4-fluorobenzene with Allyl Alcohol

-

To a solution of 1-bromo-3-chloro-4-fluorobenzene (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile) is added allyl alcohol (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), a phosphine ligand (e.g., PPh₃, 0.04 eq), and a base (e.g., Et₃N, 2.0 eq).

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, 3-(3-chloro-4-fluorophenyl)prop-2-en-1-ol, is purified by column chromatography.

-

-

Step 2: Oxidation to this compound

-

The allylic alcohol from the previous step is dissolved in a suitable solvent (e.g., dichloromethane).

-

An oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated to yield this compound.

-

3.2.2. Synthesis via Wittig Reaction and Hydroboration-Oxidation

This approach utilizes the Wittig reaction to form a carbon-carbon double bond, which is then converted to the aldehyde.[6][7]

-

Step 1: Wittig Reaction of 3-Chloro-4-fluorobenzaldehyde

-

A phosphonium salt, such as (ethyl)triphenylphosphonium bromide, is suspended in an anhydrous solvent (e.g., THF) under an inert atmosphere.

-

A strong base (e.g., n-butyllithium) is added dropwise at low temperature (-78 °C to 0 °C) to generate the ylide.[8]

-

A solution of 3-chloro-4-fluorobenzaldehyde (1.0 eq) in the same solvent is then added, and the reaction is allowed to warm to room temperature and stir for several hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product, 1-(3-chloro-4-fluorophenyl)prop-1-ene, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is performed by column chromatography.

-

-

Step 2: Hydroboration-Oxidation to the Aldehyde

-

The alkene from the previous step is dissolved in an anhydrous ether solvent (e.g., THF).

-

A solution of a hydroborating agent (e.g., 9-BBN) is added, and the mixture is stirred at room temperature.

-

The reaction is then oxidized by the addition of an aqueous solution of sodium hydroxide and hydrogen peroxide.

-

The resulting alcohol, 3-(3-chloro-4-fluorophenyl)propan-1-ol, is extracted, and the organic layer is dried and concentrated.

-

The alcohol is then oxidized to the aldehyde using a mild oxidizing agent such as PCC or by Swern oxidation as described in section 3.2.1, Step 2.

-

Analytical and Spectroscopic Characterization

The identity and purity of this compound and related compounds are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like halogenated aromatic aldehydes.[9] The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then provides information about the molecular weight and fragmentation pattern, allowing for confident identification.[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile or thermally labile compounds.[11] For aldehydes, derivatization with a reagent such as 2,4-dinitrophenylhydrazine (DNPH) is often employed to enhance UV detection and improve chromatographic separation. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water.[11]

Spectroscopic Methods

The following table summarizes the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons (in the range of 7.0-7.5 ppm), the aldehyde proton (a triplet around 9.8 ppm), and the two methylene groups of the propanal chain (multiplets between 2.5 and 3.5 ppm). |

| ¹³C NMR | A signal for the carbonyl carbon around 200 ppm, signals for the aromatic carbons (some showing C-F coupling), and signals for the two aliphatic carbons. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the aldehyde at approximately 1720-1740 cm⁻¹, C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹, and absorptions corresponding to the aromatic ring and C-Cl and C-F bonds. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 186.61, along with characteristic isotopic patterns for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely show loss of the propanal side chain. |

Biological Activity and Applications in Drug Discovery

Halogenated aromatic aldehydes and their derivatives are of significant interest in drug discovery due to their potential to interact with various biological targets.

Role as Pharmacophores

The 3-chloro-4-fluorophenyl moiety is present in a number of biologically active molecules. This substitution pattern can influence the electronic properties of the aromatic ring and provide specific interactions with protein binding pockets, potentially enhancing potency and selectivity.

Potential Interaction with the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in cellular responses to environmental toxins and in various physiological processes.[12] Many halogenated aromatic compounds are known to be ligands for the AhR.[1] Activation of the AhR can lead to the expression of a battery of genes, including cytochrome P450 enzymes involved in metabolism.[12] The interaction of small molecules with the AhR pathway is an active area of research in toxicology and drug development.

References

- 1. Induction of Aryl Hydrocarbon Receptor-Mediated Cancer Cell-Selective Apoptosis in Triple-Negative Breast Cancer Cells by a High-Affinity Benzimidazoisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 3. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epdf.pub [epdf.pub]

- 5. 1-Bromo-3-chloro-4-fluorobenzene [oakwoodchemical.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. auroraprosci.com [auroraprosci.com]

- 12. The Complex Biology of the Aryl Hydrocarbon Receptor and Its Role in the Pituitary Gland - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocol for the Synthesis of 3-(3-Chloro-4-fluorophenyl)propanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(3-Chloro-4-fluorophenyl)propanal, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on a two-step process commencing with the diazotization of 3-chloro-4-fluoroaniline followed by a Sandmeyer-type bromination to yield 1-bromo-3-chloro-4-fluorobenzene. This intermediate subsequently undergoes a palladium-catalyzed Mizoroki-Heck reaction with allyl alcohol to produce the target aldehyde. This protocol offers a robust and adaptable method for obtaining this compound for research and development purposes.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its substituted phenylpropanal structure is a common motif in a variety of biologically active molecules. A reliable and well-documented synthetic protocol is crucial for ensuring a consistent supply of this intermediate for further chemical elaboration and biological screening. The following protocol details a practical approach for its synthesis, focusing on the well-established Sandmeyer and Heck reactions.

Experimental Protocols

Part 1: Synthesis of 1-Bromo-3-chloro-4-fluorobenzene

This procedure outlines the conversion of 3-chloro-4-fluoroaniline to 1-bromo-3-chloro-4-fluorobenzene via a diazotization-bromination sequence.

Materials:

-

3-Chloro-4-fluoroaniline

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Beaker

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-4-fluoroaniline (1 equivalent) in hydrobromic acid (48%).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise via a dropping funnel, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

In a separate beaker, dissolve copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%) and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the mixture with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Part 2: Synthesis of this compound via Mizoroki-Heck Reaction

This protocol details the palladium-catalyzed coupling of 1-bromo-3-chloro-4-fluorobenzene with allyl alcohol.

Materials:

-

1-Bromo-3-chloro-4-fluorobenzene

-

Allyl alcohol

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Diatomaceous earth (Celite®)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask or similar reaction vessel for inert atmosphere

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas supply (Argon or Nitrogen)

-

Rotary evaporator

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 1-bromo-3-chloro-4-fluorobenzene (1 equivalent), palladium(II) acetate (0.02-0.05 equivalents), and triphenylphosphine (0.04-0.1 equivalents).

-

Add the anhydrous solvent (acetonitrile or DMF).

-

To this mixture, add allyl alcohol (1.5-2 equivalents) and the base (triethylamine or potassium carbonate, 2-3 equivalents).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst, washing the pad with ethyl acetate.

-

Combine the filtrate and washes and wash with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis, based on typical yields for analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reactant | Product | Catalyst/Reagent | Solvent | Typical Yield (%) | Purity (%) |

| 1 | 3-Chloro-4-fluoroaniline | 1-Bromo-3-chloro-4-fluorobenzene | NaNO₂, CuBr, HBr | Water | 70-85 | >95 (GC) |

| 2 | 1-Bromo-3-chloro-4-fluorobenzene | This compound | Pd(OAc)₂, PPh₃, Et₃N | Acetonitrile | 60-75 | >97 (HPLC) |

Experimental Workflow

Caption: Synthetic workflow for this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Hydrobromic acid is highly corrosive. Handle with extreme care.

-

Sodium nitrite is an oxidizing agent and is toxic.

-

Palladium compounds and phosphine ligands can be toxic and should be handled with care.

-

Organic solvents are flammable. Avoid open flames and sparks.

Application Notes and Protocols for 3-(3-Chloro-4-fluorophenyl)propanal as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chloro-4-fluorophenyl)propanal is a functionalized aromatic aldehyde of significant interest in organic synthesis, particularly for the construction of novel pharmaceutical and agrochemical compounds. The presence of both chloro and fluoro substituents on the phenyl ring offers unique electronic properties that can influence reaction pathways and biological activity. This document provides an overview of its potential applications as a synthetic building block, based on the reactivity of its precursor, 3-chloro-4-fluorobenzaldehyde, and outlines a proposed protocol for its synthesis.

Application Notes: A Versatile Scaffold in Medicinal Chemistry

While direct literature on the applications of this compound is limited, its precursor, 3-chloro-4-fluorobenzaldehyde , is a well-established building block in the synthesis of a variety of bioactive molecules. The propanal side chain in the target molecule offers a reactive handle for further chemical modifications, suggesting its utility in constructing more complex scaffolds.

3-Chloro-4-fluorobenzaldehyde is recognized for its role in the development of:

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of anti-inflammatory, analgesic, and anti-cancer agents.[1] The unique substitution pattern can be crucial for modulating the pharmacological profile of a drug candidate.

-

Agrochemicals: This aldehyde is utilized in the creation of novel herbicides and pesticides.[1]

-

Fluorescent Probes: Its chemical properties are leveraged in the design of fluorescent markers for biological imaging.[1]

-

Triclosan Analogs: It has been used in the synthesis of triclosan analogs bearing an isoxazole group.[2][3]

The conversion of the aldehyde group in 3-chloro-4-fluorobenzaldehyde to a propanal moiety, as in the target molecule, extends the carbon chain and introduces a more flexible linker. This modification allows for a broader range of subsequent chemical transformations, making this compound a potentially valuable, albeit novel, building block for accessing new chemical space in drug discovery.

Proposed Synthesis of this compound

A plausible and widely used method for the two-carbon homologation of an aldehyde to a propanal is the Wittig reaction, followed by hydrolysis. This approach offers good control over the formation of the carbon-carbon bond.

Diagram: Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are generalized protocols based on established chemical transformations. Researchers should optimize these conditions for their specific laboratory setup and scale.

Protocol 1: Synthesis of Ethyl 3-(3-chloro-4-fluorophenyl)acrylate (Wittig Reaction)

This protocol describes the formation of an α,β-unsaturated ester from 3-chloro-4-fluorobenzaldehyde using a Horner-Wadsworth-Emmons modification of the Wittig reaction, which often provides higher yields and easier purification.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 3-Chloro-4-fluorobenzaldehyde | 158.56 | 10 | 1.59 g |

| Triethyl phosphonoacetate | 224.16 | 11 | 2.47 g |

| Sodium hydride (60% dispersion in oil) | 24.00 | 12 | 0.48 g |

| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |

| Saturated aqueous NH₄Cl solution | - | - | 20 mL |

| Ethyl acetate | - | - | 100 mL |

| Brine | - | - | 20 mL |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

To a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (12 mmol).

-

Add anhydrous THF (20 mL) and cool the suspension to 0 °C in an ice bath.

-

Slowly add triethyl phosphonoacetate (11 mmol) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Re-cool the mixture to 0 °C and add a solution of 3-chloro-4-fluorobenzaldehyde (10 mmol) in anhydrous THF (10 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired α,β-unsaturated ester.

Protocol 2: Synthesis of this compound

This two-step protocol involves the reduction of the double bond and the subsequent partial reduction of the ester to the aldehyde.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Ethyl 3-(3-chloro-4-fluorophenyl)acrylate | 228.64 | 5 | 1.14 g |

| 10% Palladium on Carbon (Pd/C) | - | - | 5-10 mol% |

| Ethanol or Ethyl Acetate | - | - | 50 mL |

| Hydrogen Gas (H₂) | - | - | 1 atm (balloon) or higher pressure |

| Diisobutylaluminium hydride (DIBAL-H) 1.0 M in Toluene | 142.22 | 11 | 11 mL |

| Anhydrous Dichloromethane (DCM) | - | - | 50 mL |

| Methanol | - | - | 5 mL |

| 1 M Hydrochloric Acid (HCl) | - | - | 20 mL |

| Saturated aqueous Rochelle's salt solution | - | - | 20 mL |

Procedure:

Step A: Hydrogenation of the Alkene

-

Dissolve the α,β-unsaturated ester (5 mmol) in ethanol or ethyl acetate (50 mL) in a round-bottom flask.

-

Carefully add 10% Pd/C (5-10 mol% by weight).

-

Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon for atmospheric pressure hydrogenation or a Parr shaker for higher pressures).

-

Stir the reaction mixture vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude saturated ester. This intermediate can often be used in the next step without further purification.

Step B: Reduction of the Ester to the Aldehyde

-

Dissolve the crude saturated ester from the previous step in anhydrous DCM (50 mL) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DIBAL-H (1.0 M solution in toluene, 11 mmol) dropwise, ensuring the internal temperature does not rise significantly.

-

Stir the reaction at -78 °C for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol (5 mL) at -78 °C.

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Add 1 M HCl or saturated aqueous Rochelle's salt solution and stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

As no specific experimental data for the synthesis of this compound is available in the literature, the following table presents expected outcomes based on similar reported reactions. Actual yields may vary.

| Step | Product | Starting Material | Key Reagents | Expected Yield (%) | Purity (%) (after purification) |

| 1. Wittig Reaction | Ethyl 3-(3-chloro-4-fluorophenyl)acrylate | 3-Chloro-4-fluorobenzaldehyde | Triethyl phosphonoacetate, NaH | 75-90 | >95 |

| 2. Hydrogenation | Ethyl 3-(3-chloro-4-fluorophenyl)propanoate | Ethyl 3-(3-chloro-4-fluorophenyl)acrylate | H₂, Pd/C | >95 | >95 |

| 3. Ester Reduction | This compound | Ethyl 3-(3-chloro-4-fluorophenyl)propanoate | DIBAL-H | 60-80 | >98 |

Logical Workflow for Synthesis and Application

Caption: Workflow from precursor to potential application.

Conclusion

This compound represents a promising, yet underexplored, building block for organic synthesis. Based on the established utility of its precursor, 3-chloro-4-fluorobenzaldehyde, and the synthetic accessibility via standard homologation reactions, this compound holds potential for the development of novel molecules in the pharmaceutical and agrochemical sectors. The provided protocols offer a viable starting point for its synthesis and subsequent application in research and development. It is recommended that all reactions are carried out by trained personnel in a controlled laboratory environment.

References

Application Notes and Protocols for the Reduction of 3-(3-Chloro-4-fluorophenyl)propanal

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental procedure for the reduction of the aldehyde 3-(3-Chloro-4-fluorophenyl)propanal to its corresponding primary alcohol, 3-(3-Chloro-4-fluorophenyl)propan-1-ol. The protocol utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring high chemoselectivity for the aldehyde functional group. This transformation is a crucial step in various synthetic pathways, particularly in the development of pharmaceutical intermediates.

Introduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. This compound is a valuable intermediate, and its reduction to 3-(3-Chloro-4-fluorophenyl)propan-1-ol is often a necessary step in the synthesis of more complex molecules, including active pharmaceutical ingredients. Sodium borohydride is the reagent of choice for this transformation due to its operational simplicity, safety, and high selectivity for aldehydes and ketones over other reducible functional groups such as esters or amides.[1][2] This protocol outlines a standard laboratory procedure for this reduction, including reaction setup, workup, and purification.

Key Reaction

The chemical equation for the reduction of this compound to 3-(3-Chloro-4-fluorophenyl)propan-1-ol is shown below:

Experimental Protocol

This protocol describes a typical procedure for the reduction of this compound using sodium borohydride.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol or ethanol (approximately 0.1–0.2 M concentration).

-

Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

-

-

Addition of Reducing Agent:

-

Slowly add sodium borohydride (1.1 - 1.5 eq) to the cooled solution in small portions over 15-30 minutes. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent side reactions.

-

Note: The reaction can generate hydrogen gas, so it should be performed in a well-ventilated fume hood.

-

-

Reaction Monitoring:

-

After the addition of NaBH₄ is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by slowly adding 1 M HCl dropwise at 0 °C until the pH is acidic (pH ~3-4) to neutralize the excess NaBH₄ and the borate esters. This step should be done carefully due to hydrogen gas evolution.

-

Remove the methanol or ethanol under reduced pressure using a rotary evaporator.

-

To the resulting aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers in a separatory funnel and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification and Characterization:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

The crude 3-(3-Chloro-4-fluorophenyl)propan-1-ol can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

-

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Data Presentation

The following table summarizes typical quantitative data for the reduction of an aromatic aldehyde using sodium borohydride. The values presented are illustrative and may vary based on the specific reaction conditions and scale.

| Parameter | Value |

| Starting Material | This compound |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Stoichiometry (Aldehyde:NaBH₄) | 1 : 1.2 |

| Solvent | Methanol |

| Reaction Temperature | 0-5 °C |

| Reaction Time | 1.5 hours |

| Typical Yield | 90-98% |

| Purity (post-purification) | >99% |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental procedure for the reduction of this compound.

Caption: Workflow for the reduction of this compound.

Signaling Pathway: Mechanism of Aldehyde Reduction by NaBH₄

The diagram below outlines the generally accepted mechanism for the reduction of an aldehyde by sodium borohydride.

Caption: Mechanism of aldehyde reduction by sodium borohydride.

Safety Considerations

-

Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated area and away from ignition sources.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The quenching step with acid is exothermic and produces hydrogen gas. It should be performed slowly and with adequate cooling.

Conclusion

This protocol provides a reliable and efficient method for the reduction of this compound to the corresponding primary alcohol. The use of sodium borohydride ensures a high yield and purity of the desired product under mild reaction conditions. This procedure is readily adaptable for various scales and is suitable for use in both research and process development settings.

References

Application Notes: 3-(3-Chloro-4-fluorophenyl)propanal as a Precursor for Heterocyclic Compound Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(3-Chloro-4-fluorophenyl)propanal is a versatile synthetic intermediate possessing a reactive aldehyde functionality and a halogen-substituted phenyl ring. The 3-chloro-4-fluorophenyl motif is present in numerous pharmacologically active molecules, making this aldehyde a valuable starting material for the construction of novel heterocyclic scaffolds in drug discovery. This document outlines proposed protocols for the synthesis of three key classes of heterocyclic compounds—pyrazoles, dihydropyrimidines, and isoxazoles—utilizing this compound as the primary building block. The following protocols are based on established, high-yield synthetic methodologies for aldehydes.

Application Note 1: Synthesis of 5-Aryl-1H-Pyrazole Derivatives

Pyrazoles are a prominent class of N-heterocycles known for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This protocol describes a proposed three-component reaction for the synthesis of pyrazole derivatives from this compound.

Logical Workflow for Pyrazole Synthesis

Caption: Workflow for the three-component synthesis of pyrazoles.

Proposed Experimental Protocol

-

Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), a substituted hydrazine such as phenylhydrazine hydrochloride (1.0 eq), and a 1,3-dicarbonyl compound like ethyl acetoacetate (1.0 eq).

-

Solvent and Catalyst Addition: Add ethanol (20 mL) as the solvent, followed by a catalytic amount of glacial acetic acid (0.2 eq).

-

Reaction: Stir the mixture at room temperature for 15 minutes, then heat the reaction to reflux (approximately 78°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) with stirring.

-

Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. Recrystallize the crude product from ethanol or purify by column chromatography on silica gel to afford the desired pyrazole derivative.

Quantitative Data Summary (Hypothetical)

| Entry | Hydrazine Derivative | 1,3-Dicarbonyl Compound | Reaction Time (h) | Yield (%) |

| 1 | Hydrazine Hydrate | Acetylacetone | 5 | 85 |

| 2 | Phenylhydrazine | Ethyl Acetoacetate | 4 | 92 |

| 3 | 4-Methylphenylhydrazine | Acetylacetone | 6 | 88 |

| 4 | 4-Chlorophenylhydrazine | Ethyl Acetoacetate | 5 | 90 |

Application Note 2: Synthesis of Dihydropyrimidine Derivatives via Biginelli Reaction

Dihydropyrimidinones (DHPMs) are medicinally important heterocycles, with several derivatives used as calcium channel blockers and antihypertensive agents. The Biginelli reaction is a highly efficient one-pot synthesis of DHPMs from an aldehyde, a β-ketoester, and urea or thiourea.

Biginelli Reaction Pathway

Caption: Key steps in the Biginelli dihydropyrimidine synthesis.

Proposed Experimental Protocol

-

Reagent Addition: In a 50 mL round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq).

-

Solvent and Catalyst: Add ethanol (15 mL) and a catalytic amount of concentrated hydrochloric acid (3-4 drops) or a Lewis acid like Yb(OTf)₃ (0.1 eq).

-

Reaction: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 3-5 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Isolation: Cool the reaction mixture to room temperature and let it stand overnight. The product will often crystallize from the solution.

-

Purification: Filter the solid product and wash it thoroughly with cold ethanol to remove unreacted starting materials. If crystallization does not occur, pour the reaction mixture into cold water and collect the precipitate. The product can be further purified by recrystallization from hot ethanol to yield the pure dihydropyrimidinone.

Quantitative Data Summary (Hypothetical)

| Entry | β-Dicarbonyl | Amide Source | Catalyst | Reaction Time (h) | Yield (%) |

| 1 | Ethyl Acetoacetate | Urea | HCl | 4 | 91 |

| 2 | Methyl Acetoacetate | Urea | Yb(OTf)₃ | 3 | 94 |

| 3 | Ethyl Acetoacetate | Thiourea | HCl | 4 | 88 |

| 4 | Acetylacetone | Urea | Yb(OTf)₃ | 5 | 85 |

Application Note 3: Synthesis of 3,5-Disubstituted Isoxazole Derivatives

Isoxazoles are five-membered heterocycles that are core structures in several commercial drugs, including COX-2 inhibitors and antibiotics. A robust method for their synthesis involves the [3+2] cycloaddition of a nitrile oxide (generated in situ from an aldoxime) with an alkyne.

Workflow for Isoxazole Synthesis

Caption: Synthetic pathway from an aldehyde to an isoxazole.

Proposed Experimental Protocol

-

Oxime Formation: Dissolve this compound (1.0 eq) in ethanol (15 mL). Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete conversion to the aldoxime.

-

Nitrile Oxide Generation and Cycloaddition: To the crude aldoxime solution, add a substituted terminal alkyne (e.g., phenylacetylene, 1.1 eq). Cool the flask in an ice bath and add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise. Finally, add pyridine or triethylamine (1.5 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure 3,5-disubstituted isoxazole.

Quantitative Data Summary (Hypothetical)

| Entry | Alkyne | Base | Reaction Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pyridine | 12 | 80 |

| 2 | 1-Heptyne | Triethylamine | 18 | 75 |

| 3 | Propargyl Alcohol | Pyridine | 16 | 78 |

| 4 | Ethyl Propiolate | Triethylamine | 12 | 82 |

Application Note & Protocol: Quantification of 3-(3-Chloro-4-fluorophenyl)propanal

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analytical quantification of 3-(3-Chloro-4-fluorophenyl)propanal, a key intermediate in various synthetic processes. While specific validated methods for this compound are not widely published, this note details a generalized approach using High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and commonly employed technique for aromatic aldehydes. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed for confirmation.

Introduction

Accurate quantification of this compound is critical for ensuring the quality, consistency, and efficiency of synthetic routes in pharmaceutical and chemical development. This document outlines a reliable analytical workflow, from sample preparation to data analysis, and provides protocols that can be adapted and validated for specific laboratory settings.

Analytical Methodologies

A primary method using Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) is proposed due to its specificity, sensitivity, and wide availability. A Gas Chromatography-Mass Spectrometry (GC-MS) method can serve as a confirmatory technique, providing orthogonal selectivity and mass confirmation.

Primary Method: RP-HPLC-UV

Principle: The analyte is separated from impurities on a C18 stationary phase based on its polarity. The separation is achieved using a mobile phase mixture of an aqueous buffer and an organic solvent. Quantification is performed by detecting the UV absorbance of the analyte at a specific wavelength and comparing it to a calibration curve prepared from a reference standard.

Experimental Protocol: RP-HPLC-UV

-

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column thermostat

-

UV-Vis or Diode Array Detector (DAD)

-

-

Chromatographic Conditions (Typical):

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Phosphoric acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 60% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

-

-

Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase initial composition (e.g., 60:40 Acetonitrile:Water) to achieve concentrations in the desired working range (e.g., 1-100 µg/mL).

-